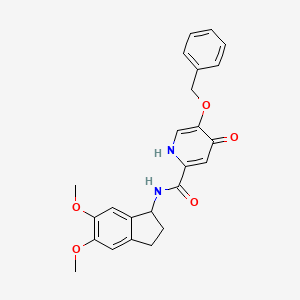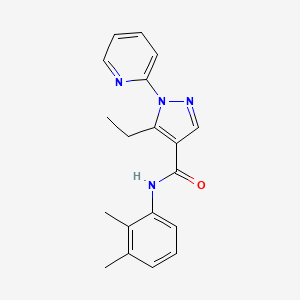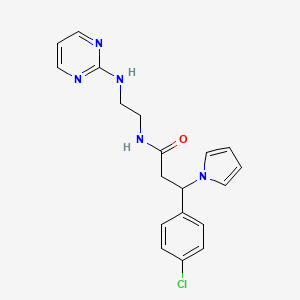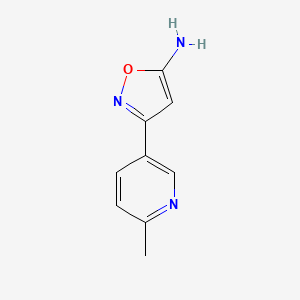
trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride: is an organic compound with the molecular formula C8H18N2. It is a derivative of cyclohexane, where two methanamine groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride typically involves the hydrogenation of cyclohexane-1,4-dicarbonitrile. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous hydrogenation in a flow reactor, followed by crystallization and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Cyclohexane derivatives.
Substitution: N-substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various polymers and resins due to its ability to form stable amine linkages .
Biology: In biological research, this compound is used as a cross-linking agent in protein and nucleic acid studies. It helps in stabilizing the structure of biomolecules for various analytical techniques .
Medicine: Its unique structure allows it to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It enhances the mechanical properties and durability of these materials .
Wirkmechanismus
The mechanism of action of trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amine groups can form hydrogen bonds with various functional groups in biological molecules, leading to changes in their conformation and activity. This compound can also act as a ligand, binding to metal ions and influencing their reactivity .
Vergleich Mit ähnlichen Verbindungen
trans-1,4-Diaminocyclohexane: Similar in structure but lacks the methanamine groups.
1,4-Cyclohexanedimethanamine: Similar but may exist in cis and trans isomers.
Hexamethylenediamine: A linear diamine with similar reactivity but different structural properties.
Uniqueness: trans-Cyclohexane-1,4-diyldimethanamine dihydrochloride is unique due to its trans configuration and the presence of methanamine groups. This configuration provides specific steric and electronic properties that are advantageous in various applications, such as polymer synthesis and biological interactions .
Eigenschaften
Molekularformel |
C8H20Cl2N2 |
|---|---|
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
[4-(aminomethyl)cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h7-8H,1-6,9-10H2;2*1H |
InChI-Schlüssel |
VBMYXEDSRNPINV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361583.png)
![5-Methyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B13361585.png)
![6-(4-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361592.png)

![(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)



![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)
![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
